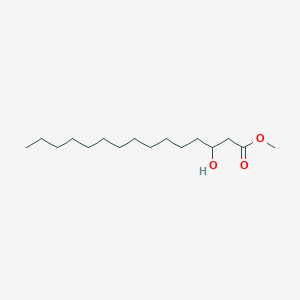

Methyl 3-hydroxypentadecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxypentadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h15,17H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLYTGDXNHUARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552328 | |

| Record name | Methyl 3-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112538-88-2 | |

| Record name | Methyl 3-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Enigmatic Presence of Methyl 3-Hydroxypentadecanoate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of Methyl 3-hydroxypentadecanoate, a saturated 3-hydroxy fatty acid methyl ester. While direct evidence for this specific C15 homolog remains elusive in publicly accessible scientific literature, this document provides a comprehensive overview of the broader class of 3-hydroxy fatty acids (3-HFAs). By examining the known natural sources, quantitative abundance, and biological activities of closely related 3-HFAs, we offer a foundational understanding for researchers and drug development professionals. This guide details generalized experimental protocols for the extraction, derivatization, and analysis of 3-HFAs from various biological matrices. Furthermore, it visualizes a key signaling pathway influenced by fatty acids and presents a typical analytical workflow, providing a practical framework for future investigations into this intriguing class of molecules.

Introduction

3-Hydroxy fatty acids (3-HFAs) are a unique class of lipids characterized by a hydroxyl group on the third carbon of a fatty acid chain. They are widely distributed in nature, with occurrences reported in bacteria, fungi, yeasts, plants, and mammals.[1][2] These molecules play diverse biological roles, from being integral structural components of bacterial endotoxins to acting as signaling molecules with antifungal and immunomodulatory properties.[1][3] this compound is the methyl ester of 3-hydroxypentadecanoic acid, a 15-carbon saturated fatty acid. While the existence of this compound is confirmed through its availability from chemical suppliers, its natural provenance is not well-documented. This guide aims to bridge this knowledge gap by providing a thorough review of the natural occurrence and analysis of the broader 3-HFA family, thereby offering a valuable resource for the study of this compound.

Natural Occurrence and Quantitative Data of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids are found in a variety of natural sources. They are particularly well-known as characteristic components of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1] Beyond the microbial world, 3-HFAs have been identified in a range of foodstuffs, including milk and dairy products, animal brains, and vegetable oils.[2]

The following tables summarize the quantitative data for various 3-hydroxy fatty acids found in different natural sources. It is important to note the absence of specific data for 3-hydroxypentadecanoic acid (C15:0).

Table 1: Concentration of 3-Hydroxy Fatty Acids in Various Foodstuffs

| Foodstuff | 3-Hydroxy Fatty Acid | Concentration (mg/100g lipid weight) | Reference |

| Goat Milk | Total 3-HFAs | 17.7 | [2] |

| Animal Brains | Total 2- & 3-HFAs | Not specified | [2] |

| Suet | Total 2- & 3-HFAs | Not specified | [2] |

| Vegetable Oils | Total 3-HFAs | 0.21 - 2.42 | [2] |

Table 2: 3-Hydroxy Fatty Acid Composition of Lipopeptide Biosurfactants from Bacillus subtilis

| 3-Hydroxy Fatty Acid | Relative Abundance (%) | Reference |

| iso-3-OH-C14 | Varies with strain | [4] |

| normal 3-OH-C14 | Varies with strain | [4] |

| normal 3-OH-C16 | Varies with strain | [4] |

| anteiso-3-OH-C13 | Varies with strain | [4] |

| 3-OH-C15 | Varies with strain | [4] |

| iso-3-OH-C13 | Varies with strain | [4] |

Biological Activities and Signaling Pathways

3-Hydroxy fatty acids exhibit a range of biological activities that are of significant interest to researchers and drug development professionals.

-

Antifungal Activity: Certain 3-HFAs have demonstrated antifungal properties, suggesting their potential as novel therapeutic agents.

-

Immunomodulation: As components of LPS, 3-HFAs are potent triggers of the innate immune system. They can also be converted into 3-hydroxy prostaglandins, which are powerful pro-inflammatory mediators.[3]

-

Anti-Phagocytic Activity: In some pathogenic microbes, 3-HFAs may help evade the host immune system by subverting the internalization by phagocytic cells.[3]

-

Biosurfactant Activity: The 3-hydroxy fatty acid component of lipopeptides produced by bacteria like Bacillus subtilis is crucial for their biosurfactant properties, which have applications in various industries.[4]

-

Mitochondrial Uncoupling: Long-chain 3-hydroxy fatty acids have been shown to act as uncouplers of oxidative phosphorylation in heart mitochondria, which could have implications for cardiac energy metabolism.[5]

Fatty acids, in general, are known to influence a variety of cellular signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of how fatty acids can modulate this pathway.

References

- 1. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Presence of Methyl 3-Hydroxypentadecanoate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of Methyl 3-hydroxypentadecanoate, a saturated 3-hydroxy fatty acid methyl ester. While direct evidence for this specific C15 homolog remains elusive in publicly accessible scientific literature, this document provides a comprehensive overview of the broader class of 3-hydroxy fatty acids (3-HFAs). By examining the known natural sources, quantitative abundance, and biological activities of closely related 3-HFAs, we offer a foundational understanding for researchers and drug development professionals. This guide details generalized experimental protocols for the extraction, derivatization, and analysis of 3-HFAs from various biological matrices. Furthermore, it visualizes a key signaling pathway influenced by fatty acids and presents a typical analytical workflow, providing a practical framework for future investigations into this intriguing class of molecules.

Introduction

3-Hydroxy fatty acids (3-HFAs) are a unique class of lipids characterized by a hydroxyl group on the third carbon of a fatty acid chain. They are widely distributed in nature, with occurrences reported in bacteria, fungi, yeasts, plants, and mammals.[1][2] These molecules play diverse biological roles, from being integral structural components of bacterial endotoxins to acting as signaling molecules with antifungal and immunomodulatory properties.[1][3] this compound is the methyl ester of 3-hydroxypentadecanoic acid, a 15-carbon saturated fatty acid. While the existence of this compound is confirmed through its availability from chemical suppliers, its natural provenance is not well-documented. This guide aims to bridge this knowledge gap by providing a thorough review of the natural occurrence and analysis of the broader 3-HFA family, thereby offering a valuable resource for the study of this compound.

Natural Occurrence and Quantitative Data of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids are found in a variety of natural sources. They are particularly well-known as characteristic components of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1] Beyond the microbial world, 3-HFAs have been identified in a range of foodstuffs, including milk and dairy products, animal brains, and vegetable oils.[2]

The following tables summarize the quantitative data for various 3-hydroxy fatty acids found in different natural sources. It is important to note the absence of specific data for 3-hydroxypentadecanoic acid (C15:0).

Table 1: Concentration of 3-Hydroxy Fatty Acids in Various Foodstuffs

| Foodstuff | 3-Hydroxy Fatty Acid | Concentration (mg/100g lipid weight) | Reference |

| Goat Milk | Total 3-HFAs | 17.7 | [2] |

| Animal Brains | Total 2- & 3-HFAs | Not specified | [2] |

| Suet | Total 2- & 3-HFAs | Not specified | [2] |

| Vegetable Oils | Total 3-HFAs | 0.21 - 2.42 | [2] |

Table 2: 3-Hydroxy Fatty Acid Composition of Lipopeptide Biosurfactants from Bacillus subtilis

| 3-Hydroxy Fatty Acid | Relative Abundance (%) | Reference |

| iso-3-OH-C14 | Varies with strain | [4] |

| normal 3-OH-C14 | Varies with strain | [4] |

| normal 3-OH-C16 | Varies with strain | [4] |

| anteiso-3-OH-C13 | Varies with strain | [4] |

| 3-OH-C15 | Varies with strain | [4] |

| iso-3-OH-C13 | Varies with strain | [4] |

Biological Activities and Signaling Pathways

3-Hydroxy fatty acids exhibit a range of biological activities that are of significant interest to researchers and drug development professionals.

-

Antifungal Activity: Certain 3-HFAs have demonstrated antifungal properties, suggesting their potential as novel therapeutic agents.

-

Immunomodulation: As components of LPS, 3-HFAs are potent triggers of the innate immune system. They can also be converted into 3-hydroxy prostaglandins, which are powerful pro-inflammatory mediators.[3]

-

Anti-Phagocytic Activity: In some pathogenic microbes, 3-HFAs may help evade the host immune system by subverting the internalization by phagocytic cells.[3]

-

Biosurfactant Activity: The 3-hydroxy fatty acid component of lipopeptides produced by bacteria like Bacillus subtilis is crucial for their biosurfactant properties, which have applications in various industries.[4]

-

Mitochondrial Uncoupling: Long-chain 3-hydroxy fatty acids have been shown to act as uncouplers of oxidative phosphorylation in heart mitochondria, which could have implications for cardiac energy metabolism.[5]

Fatty acids, in general, are known to influence a variety of cellular signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of how fatty acids can modulate this pathway.

References

- 1. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxypentadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxypentadecanoate is a derivative of 3-hydroxypentadecanoic acid, an odd-chain 3-hydroxy fatty acid. Its biosynthesis is intrinsically linked to the fatty acid synthesis (FAS) pathway, particularly in microorganisms capable of producing odd-numbered carbon chain fatty acids. This technical guide delineates the core biosynthetic pathway of 3-hydroxypentadecanoate, focusing on the enzymatic steps from central carbon metabolism to the final hydroxylated fatty acid intermediate. It provides a detailed overview of the key enzymes, substrates, and products involved. Furthermore, this guide includes a summary of quantitative data where available and outlines common experimental protocols for the analysis of such compounds. The "methyl" component of the target molecule's name is addressed as a common analytical derivatization rather than a direct biosynthetic product.

Introduction to 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids (3-HFAs) are crucial intermediates in both fatty acid biosynthesis and the β-oxidation of fatty acids. They are precursors to a variety of important biomolecules, including some polyhydroxyalkanoates (PHAs) and lipopeptide biosurfactants. Odd-chain 3-HFAs, such as 3-hydroxypentadecanoic acid (C15), are distinguished by their synthesis being initiated by a primer other than the typical acetyl-CoA.

The Core Biosynthesis Pathway of 3-Hydroxypentadecanoate

The formation of 3-hydroxypentadecanoate occurs via the fatty acid synthase (FAS) system. In bacteria such as Rhodococcus and Brevibacterium ammoniagenes, the synthesis of odd-chain fatty acids is initiated with propionyl-CoA.[1][2][3]

The overall pathway can be summarized as follows:

-

Initiation with Propionyl-CoA : The synthesis of a 15-carbon fatty acid chain begins with the condensation of a three-carbon primer, propionyl-CoA, with a two-carbon extender unit, malonyl-CoA.[4][5][6] This initial condensation is catalyzed by β-ketoacyl-ACP synthase III (FabH).[4]

-

Chain Elongation Cycles : The resulting 5-carbon intermediate undergoes a series of reductive cycles, with each cycle adding two carbons from malonyl-CoA. These cycles involve the sequential action of four key enzymes:

-

β-ketoacyl-ACP reductase (FabG) : Reduces the β-keto group to a hydroxyl group.[4]

-

3-hydroxyacyl-ACP dehydratase (FabA/FabZ) : Dehydrates the 3-hydroxyacyl-ACP to form an enoyl-ACP.[4]

-

Enoyl-ACP reductase (FabI) : Reduces the double bond to form a saturated acyl-ACP.[4]

-

β-ketoacyl-ACP synthase I/II (FabB/FabF) : Condenses the elongated acyl-ACP with another molecule of malonyl-CoA.

-

-

Formation of 3-Hydroxypentadecanoyl-ACP : After six cycles of elongation on the initial propionyl-CoA primer, a 15-carbon β-ketoacyl-ACP is formed. The subsequent reduction by β-ketoacyl-ACP reductase (FabG) yields 3-hydroxypentadecanoyl-ACP. This is a key intermediate in the synthesis of pentadecanoic acid.

-

Release from ACP : The 3-hydroxypentadecanoyl moiety can then be released from the acyl carrier protein (ACP) by a thioesterase, yielding free 3-hydroxypentadecanoic acid.

Diagram of the Biosynthesis Pathway

Caption: Biosynthesis pathway of 3-hydroxypentadecanoic acid.

The Origin of the Methyl Group: Analytical Derivatization

While the biosynthesis of the 3-hydroxypentadecanoate core is a natural process, the methylation of the carboxyl group to form this compound is generally not a direct enzymatic product in this pathway. Instead, it is a common chemical derivatization step performed during the analysis of fatty acids. Fatty acids are often converted to their fatty acid methyl esters (FAMEs) to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS). This process typically involves acid-catalyzed esterification with methanol.

Diagram of the Analytical Workflow

Caption: General workflow for the analysis of 3-hydroxy fatty acids.

Quantitative Data

Quantitative data on the specific concentrations or enzyme kinetics for 3-hydroxypentadecanoate are sparse in the literature. However, studies on odd-chain fatty acid production in various microorganisms provide some context. Rhodococcus opacus PD630 is known to produce significant amounts of odd-chain fatty acids, including pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and heptadecenoic acid (C17:1), which are stored as triacylglycerols.[7]

| Organism | Product | Precursor/Carbon Source | Yield/Titer | Reference |

| Rhodococcus opacus PD630 | Odd-chain fatty acids (C15, C17) | Various, including propionate | High abundance in triacylglycerols | [7] |

| Brevibacterium ammoniagenes | Heptadecanoic acid (C17) | Propionyl-CoA | Dependent on propionyl-CoA concentration | [1][3] |

| Yarrowia lipolytica (engineered) | Pentadecanoic acid (C15:0) | Glucose | Not specified | [8] |

Experimental Protocols

The analysis of 3-hydroxypentadecanoate typically involves the extraction of total lipids from the biological sample, followed by derivatization to FAMEs and subsequent analysis by GC-MS.

Lipid Extraction

A common method for lipid extraction is a modified Bligh-Dyer method:

-

Homogenize the lyophilized cell pellet.

-

Add a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Vortex thoroughly and incubate at room temperature with shaking.

-

Add chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add a known volume of methanolic HCl (e.g., 2.5% v/v).

-

Incubate at a specific temperature (e.g., 85°C) for a defined period (e.g., 2.5 hours) to achieve transesterification.

-

Cool the reaction mixture to room temperature.

-

Add water and extract the FAMEs with a non-polar solvent such as hexane.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract under nitrogen and redissolve in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph Conditions :

-

Column : A polar capillary column (e.g., DB-23 or equivalent).

-

Injector Temperature : Typically 250°C.

-

Oven Temperature Program : A gradient program, for example, starting at 100°C, holding for a few minutes, then ramping up to around 240°C.

-

Carrier Gas : Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Scan Range : A mass-to-charge ratio (m/z) range suitable for detecting the expected FAMEs (e.g., 50-550 amu).

-

-

Identification : The identification of this compound is based on its retention time and comparison of its mass spectrum with a known standard or a spectral library (e.g., NIST).

Conclusion

The biosynthesis of 3-hydroxypentadecanoate is a fascinating example of how microbial fatty acid synthesis pathways can be initiated with alternative primers to produce a diversity of fatty acid structures. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing tailored fatty acids and their derivatives for various applications, including biofuels, surfactants, and specialty chemicals. While this compound is primarily an analytical derivative, the study of its parent molecule, 3-hydroxypentadecanoic acid, provides valuable insights into the metabolic capabilities of various organisms. Further research is needed to fully quantify the flux through this pathway and to characterize the specific enzymes involved in different species.

References

- 1. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative and Functional Genomics of Rhodococcus opacus PD630 for Biofuels Development | PLOS Genetics [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 7. Comparative and Functional Genomics of Rhodococcus opacus PD630 for Biofuels Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxypentadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxypentadecanoate is a derivative of 3-hydroxypentadecanoic acid, an odd-chain 3-hydroxy fatty acid. Its biosynthesis is intrinsically linked to the fatty acid synthesis (FAS) pathway, particularly in microorganisms capable of producing odd-numbered carbon chain fatty acids. This technical guide delineates the core biosynthetic pathway of 3-hydroxypentadecanoate, focusing on the enzymatic steps from central carbon metabolism to the final hydroxylated fatty acid intermediate. It provides a detailed overview of the key enzymes, substrates, and products involved. Furthermore, this guide includes a summary of quantitative data where available and outlines common experimental protocols for the analysis of such compounds. The "methyl" component of the target molecule's name is addressed as a common analytical derivatization rather than a direct biosynthetic product.

Introduction to 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids (3-HFAs) are crucial intermediates in both fatty acid biosynthesis and the β-oxidation of fatty acids. They are precursors to a variety of important biomolecules, including some polyhydroxyalkanoates (PHAs) and lipopeptide biosurfactants. Odd-chain 3-HFAs, such as 3-hydroxypentadecanoic acid (C15), are distinguished by their synthesis being initiated by a primer other than the typical acetyl-CoA.

The Core Biosynthesis Pathway of 3-Hydroxypentadecanoate

The formation of 3-hydroxypentadecanoate occurs via the fatty acid synthase (FAS) system. In bacteria such as Rhodococcus and Brevibacterium ammoniagenes, the synthesis of odd-chain fatty acids is initiated with propionyl-CoA.[1][2][3]

The overall pathway can be summarized as follows:

-

Initiation with Propionyl-CoA : The synthesis of a 15-carbon fatty acid chain begins with the condensation of a three-carbon primer, propionyl-CoA, with a two-carbon extender unit, malonyl-CoA.[4][5][6] This initial condensation is catalyzed by β-ketoacyl-ACP synthase III (FabH).[4]

-

Chain Elongation Cycles : The resulting 5-carbon intermediate undergoes a series of reductive cycles, with each cycle adding two carbons from malonyl-CoA. These cycles involve the sequential action of four key enzymes:

-

β-ketoacyl-ACP reductase (FabG) : Reduces the β-keto group to a hydroxyl group.[4]

-

3-hydroxyacyl-ACP dehydratase (FabA/FabZ) : Dehydrates the 3-hydroxyacyl-ACP to form an enoyl-ACP.[4]

-

Enoyl-ACP reductase (FabI) : Reduces the double bond to form a saturated acyl-ACP.[4]

-

β-ketoacyl-ACP synthase I/II (FabB/FabF) : Condenses the elongated acyl-ACP with another molecule of malonyl-CoA.

-

-

Formation of 3-Hydroxypentadecanoyl-ACP : After six cycles of elongation on the initial propionyl-CoA primer, a 15-carbon β-ketoacyl-ACP is formed. The subsequent reduction by β-ketoacyl-ACP reductase (FabG) yields 3-hydroxypentadecanoyl-ACP. This is a key intermediate in the synthesis of pentadecanoic acid.

-

Release from ACP : The 3-hydroxypentadecanoyl moiety can then be released from the acyl carrier protein (ACP) by a thioesterase, yielding free 3-hydroxypentadecanoic acid.

Diagram of the Biosynthesis Pathway

Caption: Biosynthesis pathway of 3-hydroxypentadecanoic acid.

The Origin of the Methyl Group: Analytical Derivatization

While the biosynthesis of the 3-hydroxypentadecanoate core is a natural process, the methylation of the carboxyl group to form this compound is generally not a direct enzymatic product in this pathway. Instead, it is a common chemical derivatization step performed during the analysis of fatty acids. Fatty acids are often converted to their fatty acid methyl esters (FAMEs) to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS). This process typically involves acid-catalyzed esterification with methanol.

Diagram of the Analytical Workflow

Caption: General workflow for the analysis of 3-hydroxy fatty acids.

Quantitative Data

Quantitative data on the specific concentrations or enzyme kinetics for 3-hydroxypentadecanoate are sparse in the literature. However, studies on odd-chain fatty acid production in various microorganisms provide some context. Rhodococcus opacus PD630 is known to produce significant amounts of odd-chain fatty acids, including pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and heptadecenoic acid (C17:1), which are stored as triacylglycerols.[7]

| Organism | Product | Precursor/Carbon Source | Yield/Titer | Reference |

| Rhodococcus opacus PD630 | Odd-chain fatty acids (C15, C17) | Various, including propionate | High abundance in triacylglycerols | [7] |

| Brevibacterium ammoniagenes | Heptadecanoic acid (C17) | Propionyl-CoA | Dependent on propionyl-CoA concentration | [1][3] |

| Yarrowia lipolytica (engineered) | Pentadecanoic acid (C15:0) | Glucose | Not specified | [8] |

Experimental Protocols

The analysis of 3-hydroxypentadecanoate typically involves the extraction of total lipids from the biological sample, followed by derivatization to FAMEs and subsequent analysis by GC-MS.

Lipid Extraction

A common method for lipid extraction is a modified Bligh-Dyer method:

-

Homogenize the lyophilized cell pellet.

-

Add a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Vortex thoroughly and incubate at room temperature with shaking.

-

Add chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add a known volume of methanolic HCl (e.g., 2.5% v/v).

-

Incubate at a specific temperature (e.g., 85°C) for a defined period (e.g., 2.5 hours) to achieve transesterification.

-

Cool the reaction mixture to room temperature.

-

Add water and extract the FAMEs with a non-polar solvent such as hexane.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract under nitrogen and redissolve in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph Conditions :

-

Column : A polar capillary column (e.g., DB-23 or equivalent).

-

Injector Temperature : Typically 250°C.

-

Oven Temperature Program : A gradient program, for example, starting at 100°C, holding for a few minutes, then ramping up to around 240°C.

-

Carrier Gas : Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Scan Range : A mass-to-charge ratio (m/z) range suitable for detecting the expected FAMEs (e.g., 50-550 amu).

-

-

Identification : The identification of this compound is based on its retention time and comparison of its mass spectrum with a known standard or a spectral library (e.g., NIST).

Conclusion

The biosynthesis of 3-hydroxypentadecanoate is a fascinating example of how microbial fatty acid synthesis pathways can be initiated with alternative primers to produce a diversity of fatty acid structures. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing tailored fatty acids and their derivatives for various applications, including biofuels, surfactants, and specialty chemicals. While this compound is primarily an analytical derivative, the study of its parent molecule, 3-hydroxypentadecanoic acid, provides valuable insights into the metabolic capabilities of various organisms. Further research is needed to fully quantify the flux through this pathway and to characterize the specific enzymes involved in different species.

References

- 1. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative and Functional Genomics of Rhodococcus opacus PD630 for Biofuels Development | PLOS Genetics [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 7. Comparative and Functional Genomics of Rhodococcus opacus PD630 for Biofuels Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

Spectral Analysis of Methyl 3-hydroxypentadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 3-hydroxypentadecanoate, a long-chain beta-hydroxy ester. The document details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, alongside methodologies for its synthesis and spectral analysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of spectral data from analogous short-chain and long-chain hydroxy esters.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.00 | m | 1H | H-3 (CH-OH) |

| 3.68 | s | 3H | -OCH₃ |

| ~2.45 | dd | 1H | H-2a |

| ~2.35 | dd | 1H | H-2b |

| ~1.45 | m | 2H | H-4 |

| 1.25 | br s | 20H | H-5 to H-14 |

| 0.88 | t | 3H | H-15 |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C-1 (C=O) |

| ~68.2 | C-3 (CH-OH) |

| ~51.7 | -OCH₃ |

| ~41.5 | C-2 |

| ~36.8 | C-4 |

| ~31.9 | C-13 |

| ~29.6 | C-5 to C-12 |

| ~25.5 | C-5 |

| ~22.7 | C-14 |

| ~14.1 | C-15 |

Table 3: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Predicted Fragmentation |

| 272 | [M]⁺ (Molecular Ion) |

| 254 | [M - H₂O]⁺ |

| 241 | [M - OCH₃]⁺ |

| 103 | [CH(OH)CH₂COOCH₃]⁺ |

| 74 | [CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement) |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Strong, Broad | O-H stretch (hydroxyl) |

| 2925, 2855 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

This protocol describes a plausible synthetic route to this compound using the Reformatsky reaction.

Materials:

-

Tetradecanal

-

Methyl bromoacetate

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with activated zinc dust (1.2 equivalents). Anhydrous THF is added to cover the zinc.

-

Initiation: A small portion of a solution of tetradecanal (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution.

-

Addition: The remaining solution of tetradecanal and methyl bromoacetate is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours until the tetradecanal is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker of ice-cold 1 M HCl. The mixture is stirred until the excess zinc has dissolved.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Spectral Data Acquisition

The following are general protocols for the acquisition of NMR, MS, and IR spectra for a liquid sample like this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans, with proton decoupling.

2.2.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

GC-MS Analysis: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A typical GC column would be a non-polar capillary column (e.g., DB-5ms). The GC oven temperature program could start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

2.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of neat, purified this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film can be prepared between two sodium chloride (NaCl) plates.

-

IR Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or NaCl plates should be recorded and subtracted from the sample spectrum.

Spectral Analysis of Methyl 3-hydroxypentadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 3-hydroxypentadecanoate, a long-chain beta-hydroxy ester. The document details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, alongside methodologies for its synthesis and spectral analysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of spectral data from analogous short-chain and long-chain hydroxy esters.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.00 | m | 1H | H-3 (CH-OH) |

| 3.68 | s | 3H | -OCH₃ |

| ~2.45 | dd | 1H | H-2a |

| ~2.35 | dd | 1H | H-2b |

| ~1.45 | m | 2H | H-4 |

| 1.25 | br s | 20H | H-5 to H-14 |

| 0.88 | t | 3H | H-15 |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C-1 (C=O) |

| ~68.2 | C-3 (CH-OH) |

| ~51.7 | -OCH₃ |

| ~41.5 | C-2 |

| ~36.8 | C-4 |

| ~31.9 | C-13 |

| ~29.6 | C-5 to C-12 |

| ~25.5 | C-5 |

| ~22.7 | C-14 |

| ~14.1 | C-15 |

Table 3: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Predicted Fragmentation |

| 272 | [M]⁺ (Molecular Ion) |

| 254 | [M - H₂O]⁺ |

| 241 | [M - OCH₃]⁺ |

| 103 | [CH(OH)CH₂COOCH₃]⁺ |

| 74 | [CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement) |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Strong, Broad | O-H stretch (hydroxyl) |

| 2925, 2855 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

This protocol describes a plausible synthetic route to this compound using the Reformatsky reaction.

Materials:

-

Tetradecanal

-

Methyl bromoacetate

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with activated zinc dust (1.2 equivalents). Anhydrous THF is added to cover the zinc.

-

Initiation: A small portion of a solution of tetradecanal (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution.

-

Addition: The remaining solution of tetradecanal and methyl bromoacetate is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours until the tetradecanal is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker of ice-cold 1 M HCl. The mixture is stirred until the excess zinc has dissolved.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Spectral Data Acquisition

The following are general protocols for the acquisition of NMR, MS, and IR spectra for a liquid sample like this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans, with proton decoupling.

2.2.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

GC-MS Analysis: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A typical GC column would be a non-polar capillary column (e.g., DB-5ms). The GC oven temperature program could start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

2.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of neat, purified this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film can be prepared between two sodium chloride (NaCl) plates.

-

IR Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or NaCl plates should be recorded and subtracted from the sample spectrum.

Unveiling Methyl 3-hydroxypentadecanoate: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypentadecanoate, a saturated fatty acid methyl ester, has emerged as a molecule of interest primarily through its association with polyhydroxyalkanoates (PHAs). These microbially produced biopolyesters are synthesized by various bacteria as intracellular carbon and energy storage compounds. The discovery and isolation of this compound are intrinsically linked to the broader research into the composition of these versatile biopolymers. This technical guide provides an in-depth overview of the discovery context, detailed experimental protocols for its isolation and analysis, and quantitative data pertaining to its presence in bacterial sources.

The significance of this compound and other 3-hydroxy fatty acids lies in their potential as chiral building blocks for the synthesis of fine chemicals and pharmaceuticals. Furthermore, understanding the monomeric composition of PHAs is crucial for tailoring the physical and chemical properties of these biodegradable plastics for various applications, from medical implants to packaging materials.

Discovery in the Context of Polyhydroxyalkanoate Research

The discovery of this compound was not a singular event but rather an outcome of the advancing analytical capabilities to characterize the monomeric composition of PHAs. The first identified PHA was poly(3-hydroxybutyrate) (PHB).[1][2][3] As research expanded, it was discovered that many bacteria, particularly those from the Pseudomonas genus, could produce PHAs with medium-chain-length (mcl) monomers, ranging from 6 to 14 carbon atoms.[2]

The identification of odd-chain-length 3-hydroxyalkanoates, including 3-hydroxypentadecanoate (the precursor acid to this compound), was a significant step in understanding the diversity of PHA structures. The presence of these monomers is often dependent on the bacterial strain and the carbon source provided for fermentation. For instance, Pseudomonas putida is a well-studied organism known for its ability to produce a variety of mcl-PHAs.[4] The biosynthesis of PHAs containing odd-chain monomers like 3-hydroxypentadecanoate can occur when the bacteria are fed with substrates that are metabolized into odd-chain-length intermediates.

Experimental Protocols

The isolation and identification of this compound from bacterial sources is a multi-step process that involves bacterial cultivation, extraction of the PHA polymer, and subsequent depolymerization and analysis.

Bacterial Cultivation for PHA Production

Pseudomonas species, such as Pseudomonas putida, are commonly used for the production of mcl-PHAs.

Protocol:

-

Pre-inoculum Preparation: Prepare a pre-inoculum by inoculating a single colony of the desired Pseudomonas strain into a nutrient-rich medium (e.g., Luria-Bertani broth). Incubate in a rotary shaker at 30°C until the culture reaches the exponential growth phase.

-

PHA Accumulation: For PHA production, use a minimal medium with a limiting amount of a nitrogen source (e.g., ammonium) and an excess of a carbon source. To potentially enhance the production of odd-chain monomers, a suitable precursor fatty acid can be supplied.

-

Incubation: Inoculate the minimal medium with the pre-inoculum and incubate in a rotary shaker at 30°C for 48-72 hours.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation. Wash the cell pellet with a suitable buffer or saline solution to remove residual medium components. The pellet can then be lyophilized (freeze-dried) for subsequent PHA extraction.

Extraction of Polyhydroxyalkanoates (PHAs) from Bacterial Biomass

Several methods can be employed to extract the PHA granules from the dried bacterial cells.

a) Solvent Extraction with Chloroform:

-

Resuspend the lyophilized bacterial cells in chloroform.

-

Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to dissolve the PHA.

-

Filter the mixture to remove the non-PHA cellular material.

-

Precipitate the PHA from the chloroform filtrate by adding a non-solvent such as cold methanol or ethanol.

-

Collect the precipitated PHA by filtration or centrifugation and dry the polymer.

b) Sodium Hypochlorite Digestion:

-

Resuspend the lyophilized cells in a sodium hypochlorite solution (e.g., 3-5% active chlorine).[5][6]

-

Stir the suspension at room temperature for a defined period to digest the non-PHA cellular components.

-

Centrifuge the mixture to collect the PHA granules.

-

Wash the PHA pellet repeatedly with water, followed by washes with methanol and/or ethanol to remove residual sodium hypochlorite and other impurities.

-

Dry the purified PHA.

c) Sodium Hydroxide (NaOH) Digestion:

-

Resuspend the biomass in a dilute NaOH solution (e.g., 0.05 M).[7][8]

-

Incubate the suspension at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour) with agitation.[7][8]

-

Centrifuge the mixture to pellet the PHA granules.

-

Wash the pellet extensively with water until the pH is neutral.

-

Lyophilize the purified PHA.

Acidic Methanolysis of PHA to this compound

This crucial step depolymerizes the PHA into its constituent 3-hydroxyalkanoic acid methyl esters.

Protocol:

-

Place a known amount of dried PHA (or lyophilized whole cells) into a pressure-resistant glass tube with a Teflon-lined screw cap.

-

Add a solution of acidified methanol. A common preparation is a mixture of methanol and sulfuric acid (e.g., 3-15% v/v H₂SO₄ in methanol).[9]

-

Add chloroform to the tube. A typical ratio is an equal volume of acidified methanol and chloroform.

-

If quantitative analysis is desired, add an internal standard such as methyl benzoate.

-

Seal the tube tightly and heat at 100°C for 2 to 4 hours in a heating block or oven. This process is known as methanolysis.

-

After cooling to room temperature, add water to the mixture to induce phase separation.

-

Vortex the mixture and allow the phases to separate. The lower organic phase (chloroform) will contain the fatty acid methyl esters.

-

Carefully transfer the lower organic phase to a new vial for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of the resulting methyl esters.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a HP-5MS or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase to 250°C at a rate of 20°C/minute.

-

Hold: Maintain at 250°C for 1.5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-700.

-

Ion Source Temperature: 200°C.

-

Interface Temperature: 280°C.

-

The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by interpretation of its mass spectral fragmentation pattern.

Quantitative Data

The monomer composition of PHAs can vary significantly depending on the bacterial strain and the cultivation conditions. The following table summarizes representative data on the monomer composition of mcl-PHAs from Pseudomonas species, which are known to sometimes produce odd-chain monomers.

| Bacterial Strain | Carbon Source | 3-hydroxyhexanoate (3HHx) | 3-hydroxyoctanoate (3HO) | 3-hydroxydecanoate (3HD) | 3-hydroxydodecanoate (3HDD) | 3-hydroxytetradecanoate (3HTD) & other odd-chain monomers | Reference |

| Pseudomonas putida KT2442 | Dodecanoate | - | - | - | 7.5 mol% | Present, including 3-hydroxypentadecanoate (amount not specified) | [4] |

| Pseudomonas putida KTOY06 (fadB and fadA knockout) | Dodecanoate | - | - | - | 41 mol% | Present, including 3-hydroxypentadecanoate (amount not specified) | |

| Activated Sludge Community | Mixed Carbon | Present | Present | Present | Present | 3-hydroxydodecanoate was a notable component | [10] |

Note: Specific quantitative data for this compound is often not reported as a separate percentage but grouped with other minor odd-chain monomers. Its presence is confirmed through GC-MS analysis.

Visualizations

Experimental Workflow for Isolation and Analysis

The following diagram illustrates the overall workflow from bacterial culture to the analysis of this compound.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression of the analytical phase.

Conclusion

The discovery and isolation of this compound are closely tied to the comprehensive analysis of bacterial polyhydroxyalkanoates. While not a compound that has been the subject of a singular discovery event, its identification as a constituent of these biopolymers highlights the structural diversity that can be achieved in microbial polyester synthesis. The detailed protocols provided in this guide offer a robust framework for researchers to isolate, identify, and quantify this compound and other 3-hydroxyalkanoate monomers from bacterial sources. This knowledge is fundamental for the continued development of PHAs as sustainable biomaterials and for the utilization of their constituent monomers in various biotechnological and pharmaceutical applications.

References

- 1. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effectiveness of Polyhydroxyalkanoate (PHA) Extraction Methods in Gram-Negative Pseudomonas putida U [mdpi.com]

- 6. Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] The Effectiveness of Polyhydroxyalkanoate (PHA) Extraction Methods in Gram-Negative Pseudomonas putida U | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. Analysis of polyhydroxyalkanoate (PHA) synthase gene and PHA-producing bacteria in activated sludge that produces PHA containing 3-hydroxydodecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Methyl 3-hydroxypentadecanoate: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypentadecanoate, a saturated fatty acid methyl ester, has emerged as a molecule of interest primarily through its association with polyhydroxyalkanoates (PHAs). These microbially produced biopolyesters are synthesized by various bacteria as intracellular carbon and energy storage compounds. The discovery and isolation of this compound are intrinsically linked to the broader research into the composition of these versatile biopolymers. This technical guide provides an in-depth overview of the discovery context, detailed experimental protocols for its isolation and analysis, and quantitative data pertaining to its presence in bacterial sources.

The significance of this compound and other 3-hydroxy fatty acids lies in their potential as chiral building blocks for the synthesis of fine chemicals and pharmaceuticals. Furthermore, understanding the monomeric composition of PHAs is crucial for tailoring the physical and chemical properties of these biodegradable plastics for various applications, from medical implants to packaging materials.

Discovery in the Context of Polyhydroxyalkanoate Research

The discovery of this compound was not a singular event but rather an outcome of the advancing analytical capabilities to characterize the monomeric composition of PHAs. The first identified PHA was poly(3-hydroxybutyrate) (PHB).[1][2][3] As research expanded, it was discovered that many bacteria, particularly those from the Pseudomonas genus, could produce PHAs with medium-chain-length (mcl) monomers, ranging from 6 to 14 carbon atoms.[2]

The identification of odd-chain-length 3-hydroxyalkanoates, including 3-hydroxypentadecanoate (the precursor acid to this compound), was a significant step in understanding the diversity of PHA structures. The presence of these monomers is often dependent on the bacterial strain and the carbon source provided for fermentation. For instance, Pseudomonas putida is a well-studied organism known for its ability to produce a variety of mcl-PHAs.[4] The biosynthesis of PHAs containing odd-chain monomers like 3-hydroxypentadecanoate can occur when the bacteria are fed with substrates that are metabolized into odd-chain-length intermediates.

Experimental Protocols

The isolation and identification of this compound from bacterial sources is a multi-step process that involves bacterial cultivation, extraction of the PHA polymer, and subsequent depolymerization and analysis.

Bacterial Cultivation for PHA Production

Pseudomonas species, such as Pseudomonas putida, are commonly used for the production of mcl-PHAs.

Protocol:

-

Pre-inoculum Preparation: Prepare a pre-inoculum by inoculating a single colony of the desired Pseudomonas strain into a nutrient-rich medium (e.g., Luria-Bertani broth). Incubate in a rotary shaker at 30°C until the culture reaches the exponential growth phase.

-

PHA Accumulation: For PHA production, use a minimal medium with a limiting amount of a nitrogen source (e.g., ammonium) and an excess of a carbon source. To potentially enhance the production of odd-chain monomers, a suitable precursor fatty acid can be supplied.

-

Incubation: Inoculate the minimal medium with the pre-inoculum and incubate in a rotary shaker at 30°C for 48-72 hours.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation. Wash the cell pellet with a suitable buffer or saline solution to remove residual medium components. The pellet can then be lyophilized (freeze-dried) for subsequent PHA extraction.

Extraction of Polyhydroxyalkanoates (PHAs) from Bacterial Biomass

Several methods can be employed to extract the PHA granules from the dried bacterial cells.

a) Solvent Extraction with Chloroform:

-

Resuspend the lyophilized bacterial cells in chloroform.

-

Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to dissolve the PHA.

-

Filter the mixture to remove the non-PHA cellular material.

-

Precipitate the PHA from the chloroform filtrate by adding a non-solvent such as cold methanol or ethanol.

-

Collect the precipitated PHA by filtration or centrifugation and dry the polymer.

b) Sodium Hypochlorite Digestion:

-

Resuspend the lyophilized cells in a sodium hypochlorite solution (e.g., 3-5% active chlorine).[5][6]

-

Stir the suspension at room temperature for a defined period to digest the non-PHA cellular components.

-

Centrifuge the mixture to collect the PHA granules.

-

Wash the PHA pellet repeatedly with water, followed by washes with methanol and/or ethanol to remove residual sodium hypochlorite and other impurities.

-

Dry the purified PHA.

c) Sodium Hydroxide (NaOH) Digestion:

-

Resuspend the biomass in a dilute NaOH solution (e.g., 0.05 M).[7][8]

-

Incubate the suspension at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour) with agitation.[7][8]

-

Centrifuge the mixture to pellet the PHA granules.

-

Wash the pellet extensively with water until the pH is neutral.

-

Lyophilize the purified PHA.

Acidic Methanolysis of PHA to this compound

This crucial step depolymerizes the PHA into its constituent 3-hydroxyalkanoic acid methyl esters.

Protocol:

-

Place a known amount of dried PHA (or lyophilized whole cells) into a pressure-resistant glass tube with a Teflon-lined screw cap.

-

Add a solution of acidified methanol. A common preparation is a mixture of methanol and sulfuric acid (e.g., 3-15% v/v H₂SO₄ in methanol).[9]

-

Add chloroform to the tube. A typical ratio is an equal volume of acidified methanol and chloroform.

-

If quantitative analysis is desired, add an internal standard such as methyl benzoate.

-

Seal the tube tightly and heat at 100°C for 2 to 4 hours in a heating block or oven. This process is known as methanolysis.

-

After cooling to room temperature, add water to the mixture to induce phase separation.

-

Vortex the mixture and allow the phases to separate. The lower organic phase (chloroform) will contain the fatty acid methyl esters.

-

Carefully transfer the lower organic phase to a new vial for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of the resulting methyl esters.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a HP-5MS or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase to 250°C at a rate of 20°C/minute.

-

Hold: Maintain at 250°C for 1.5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-700.

-

Ion Source Temperature: 200°C.

-

Interface Temperature: 280°C.

-

The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by interpretation of its mass spectral fragmentation pattern.

Quantitative Data

The monomer composition of PHAs can vary significantly depending on the bacterial strain and the cultivation conditions. The following table summarizes representative data on the monomer composition of mcl-PHAs from Pseudomonas species, which are known to sometimes produce odd-chain monomers.

| Bacterial Strain | Carbon Source | 3-hydroxyhexanoate (3HHx) | 3-hydroxyoctanoate (3HO) | 3-hydroxydecanoate (3HD) | 3-hydroxydodecanoate (3HDD) | 3-hydroxytetradecanoate (3HTD) & other odd-chain monomers | Reference |

| Pseudomonas putida KT2442 | Dodecanoate | - | - | - | 7.5 mol% | Present, including 3-hydroxypentadecanoate (amount not specified) | [4] |

| Pseudomonas putida KTOY06 (fadB and fadA knockout) | Dodecanoate | - | - | - | 41 mol% | Present, including 3-hydroxypentadecanoate (amount not specified) | |

| Activated Sludge Community | Mixed Carbon | Present | Present | Present | Present | 3-hydroxydodecanoate was a notable component | [10] |

Note: Specific quantitative data for this compound is often not reported as a separate percentage but grouped with other minor odd-chain monomers. Its presence is confirmed through GC-MS analysis.

Visualizations

Experimental Workflow for Isolation and Analysis

The following diagram illustrates the overall workflow from bacterial culture to the analysis of this compound.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression of the analytical phase.

Conclusion

The discovery and isolation of this compound are closely tied to the comprehensive analysis of bacterial polyhydroxyalkanoates. While not a compound that has been the subject of a singular discovery event, its identification as a constituent of these biopolymers highlights the structural diversity that can be achieved in microbial polyester synthesis. The detailed protocols provided in this guide offer a robust framework for researchers to isolate, identify, and quantify this compound and other 3-hydroxyalkanoate monomers from bacterial sources. This knowledge is fundamental for the continued development of PHAs as sustainable biomaterials and for the utilization of their constituent monomers in various biotechnological and pharmaceutical applications.

References

- 1. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effectiveness of Polyhydroxyalkanoate (PHA) Extraction Methods in Gram-Negative Pseudomonas putida U [mdpi.com]

- 6. Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] The Effectiveness of Polyhydroxyalkanoate (PHA) Extraction Methods in Gram-Negative Pseudomonas putida U | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. Analysis of polyhydroxyalkanoate (PHA) synthase gene and PHA-producing bacteria in activated sludge that produces PHA containing 3-hydroxydodecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-hydroxypentadecanoate

CAS Number: 112538-88-2

This technical guide provides a comprehensive overview of Methyl 3-hydroxypentadecanoate, a long-chain hydroxy fatty acid methyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development and lipid research, offering detailed information on its chemical properties, synthesis, potential biological significance, and analytical methodologies.

Chemical and Physical Properties

This compound is the methyl ester of 3-hydroxypentadecanoic acid. It belongs to the class of beta-hydroxy fatty acid methyl esters, characterized by a hydroxyl group on the third carbon atom of the fatty acid chain.

| Property | Value | Reference |

| CAS Number | 112538-88-2 | [1][2][3][4] |

| Molecular Formula | C₁₆H₃₂O₃ | [1] |

| Molecular Weight | 272.42 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Pentadecanoic acid, 3-hydroxy-, methyl ester | [1] |

| Appearance | Not specified (likely a solid or oil at room temperature) | |

| Solubility | Expected to be soluble in organic solvents like chloroform, ether, and methanol.[5] |

Synthesis of this compound

The synthesis of this compound can be achieved through the Reformatsky reaction, a well-established method for the formation of β-hydroxy esters.[1][6][7][8][9] This reaction involves the condensation of an aldehyde with an α-halo ester in the presence of metallic zinc.[1][6][7][8][9]

For the synthesis of this compound, the reactants would be tridecanal and a methyl haloacetate (e.g., methyl bromoacetate or methyl iodoacetate). The zinc metal facilitates the formation of an organozinc intermediate (a Reformatsky enolate) from the methyl haloacetate, which then undergoes nucleophilic addition to the carbonyl group of tridecanal.[1][6][7]

Experimental Protocol: Reformatsky Synthesis

The following is a generalized experimental protocol for the synthesis of this compound via the Reformatsky reaction, adapted from general procedures.[1]

Materials:

-

Tridecanal

-

Methyl bromoacetate

-

Activated Zinc dust

-

Anhydrous toluene (or other suitable aprotic solvent like THF)

-

Iodine (for zinc activation)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or MTBE for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 - 2.0 equivalents relative to the aldehyde) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine color disappears, indicating the activation of zinc. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous toluene to the flask. A mixture of tridecanal (1.0 equivalent) and methyl bromoacetate (1.1 - 1.5 equivalents) dissolved in anhydrous toluene is added dropwise to the stirred suspension of activated zinc.

-

Reaction Conditions: The reaction mixture is gently heated to initiate the reaction. Once initiated, the addition of the aldehyde/ester mixture is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.

-

Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride to dissolve the zinc salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether or MTBE. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.[1]

Synthesis Workflow

Biological Activity and Potential Significance

Direct experimental data on the biological activity of this compound is currently limited in publicly available literature. However, the biological roles of the corresponding free fatty acid, pentadecanoic acid (C15:0), have been the subject of recent research, suggesting potential areas of interest for its methyl ester derivative.

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is increasingly being recognized for its potential health benefits and is considered by some as an essential fatty acid.[10][11][12] Studies have linked higher circulating levels of C15:0 with a lower risk of chronic diseases such as type 2 diabetes and cardiovascular disease.[10] It is plausible that this compound could serve as a precursor or metabolite of C15:0, or possess its own distinct biological activities.

The biological activities of C15:0 are reported to be pleiotropic, involving multiple cellular targets and pathways.[10][11] These include:

-

Antifibrotic properties [11]

Potential Signaling Pathways

Based on the known mechanisms of pentadecanoic acid (C15:0), a hypothetical signaling pathway for this compound, assuming it is converted to or mimics C15:0, could involve the activation of AMP-activated protein kinase (AMPK) and inhibition of mTOR, key regulators of cellular metabolism and longevity.[11]

It is crucial to emphasize that this pathway is speculative and requires experimental validation to confirm the biological activities and mechanisms of action of this compound.

Analytical Methods

The analysis of this compound typically involves chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS).[3][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like fatty acid methyl esters.

Sample Preparation: For biological samples, a lipid extraction is first performed, often using methods like the Bligh-Dyer or Folch extraction. The extracted lipids are then transesterified to their corresponding fatty acid methyl esters (FAMEs) if they are present in complex lipids. If analyzing the pure compound, it can be dissolved in a suitable solvent.

Derivatization: To improve chromatographic properties and facilitate mass spectral analysis, the hydroxyl group of this compound can be derivatized, for example, by silylation to form a trimethylsilyl (TMS) ether.[14]

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for FAME analysis.

-

Injector: Split/splitless injector, with the temperature set around 250 °C.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. For example, an initial temperature of 100 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass-to-charge ratio (m/z) range of 50-500 amu.

The resulting mass spectrum will show characteristic fragmentation patterns that can be used to identify this compound and its derivatives.

| Analytical Parameter | Method | Typical Conditions/Details |

| Separation | Gas Chromatography (GC) | Capillary column (e.g., DB-5ms), temperature programming. |

| Identification | Mass Spectrometry (MS) | Electron Ionization (EI), mass fragmentation pattern analysis. |

| Quantification | GC with Flame Ionization Detection (FID) or MS | Use of an internal standard (e.g., a non-naturally occurring fatty acid methyl ester). |

| Derivatization for GC | Silylation | To improve volatility and peak shape of the hydroxyl group. |

Conclusion

This compound is a long-chain hydroxy fatty acid methyl ester with potential for further investigation, particularly concerning its biological activities. While direct experimental data remains scarce, its structural relationship to the increasingly important pentadecanoic acid suggests promising avenues for research. The synthesis of this compound is achievable through established organic chemistry methods like the Reformatsky reaction, and its analysis can be reliably performed using GC-MS. Future studies are warranted to elucidate the specific biological functions and mechanisms of action of this compound, which could unveil new therapeutic or research applications.

References

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 2. Rational engineering of natural polyhydroxyalkanoates producing microorganisms for improved synthesis and recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fatty15.com [fatty15.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Production of Medium-Chain-Length Poly(3-Hydroxyalkanoates) from Gluconate by Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-hydroxypentadecanoate

CAS Number: 112538-88-2

This technical guide provides a comprehensive overview of Methyl 3-hydroxypentadecanoate, a long-chain hydroxy fatty acid methyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development and lipid research, offering detailed information on its chemical properties, synthesis, potential biological significance, and analytical methodologies.